

# The 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

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## Compound of Interest

Compound Name: *4,8-Dichloro-1,7-naphthyridine*

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The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the 1,7-naphthyridine scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and synthetic strategies.

## Diverse Biological Activities of the 1,7-Naphthyridine Scaffold

Derivatives of 1,7-naphthyridine have shown significant potential across various therapeutic areas, including oncology, inflammation, central nervous system (CNS) disorders, and infectious diseases. The strategic placement of nitrogen atoms in the bicyclic ring system imparts unique physicochemical properties, enabling favorable interactions with a range of biological targets.

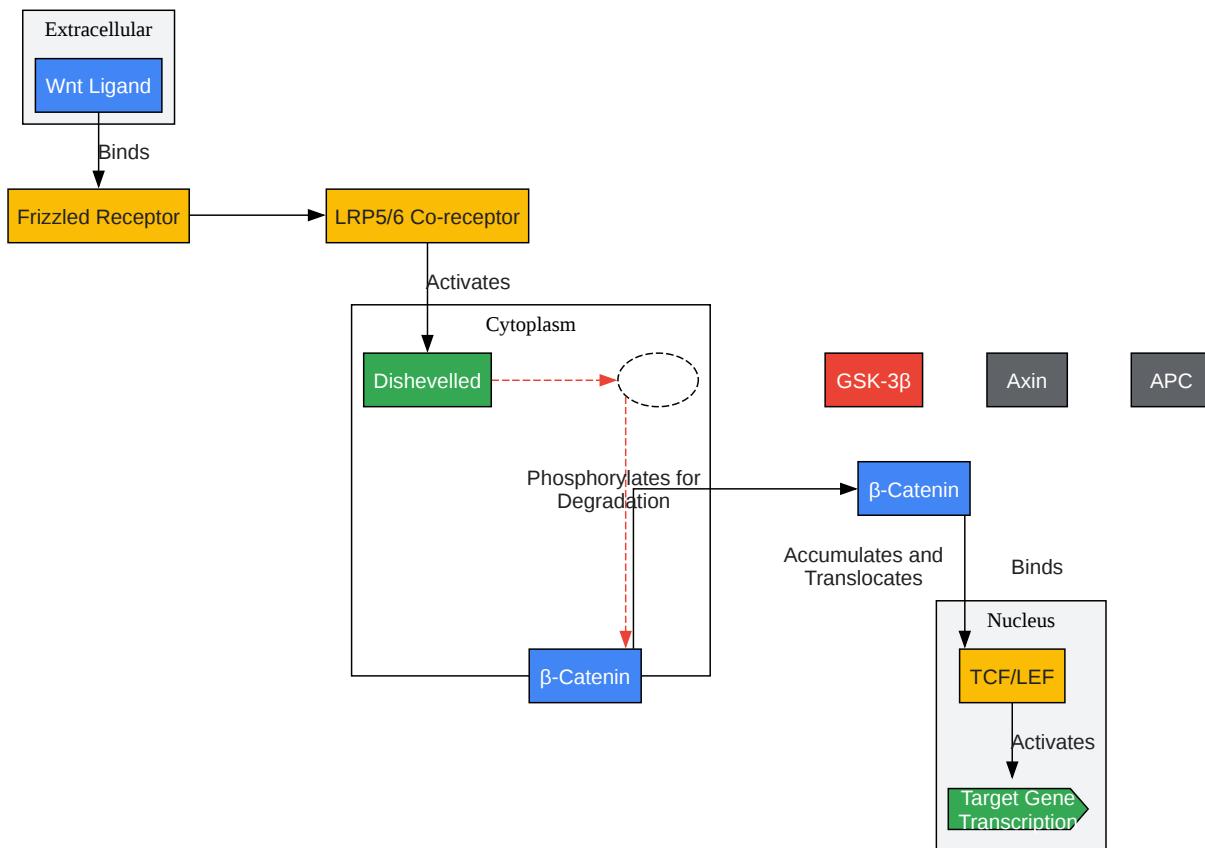
## Anticancer Activity

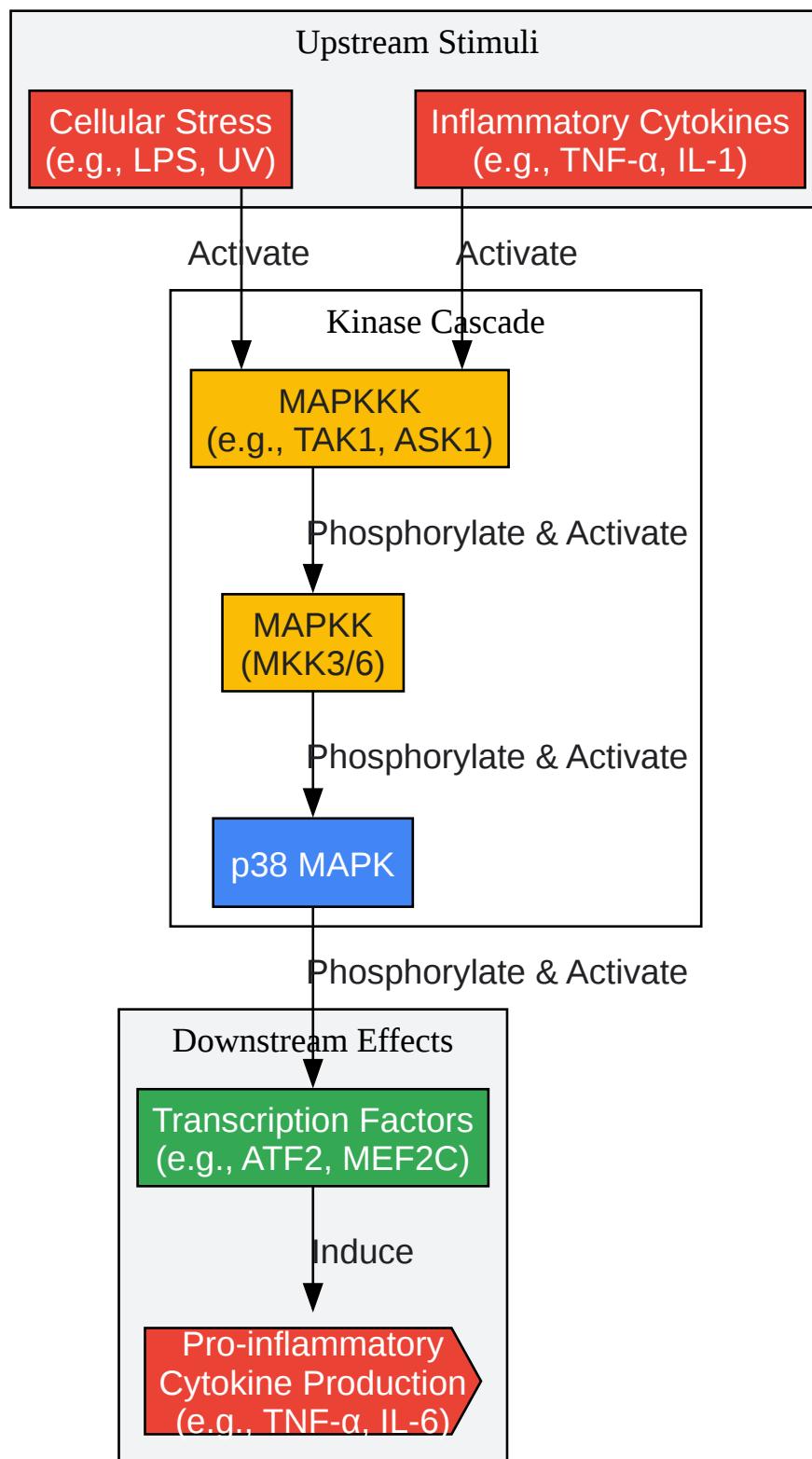
The 1,7-naphthyridine scaffold is a prominent feature in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases and cellular signaling pathways implicated in cancer progression.

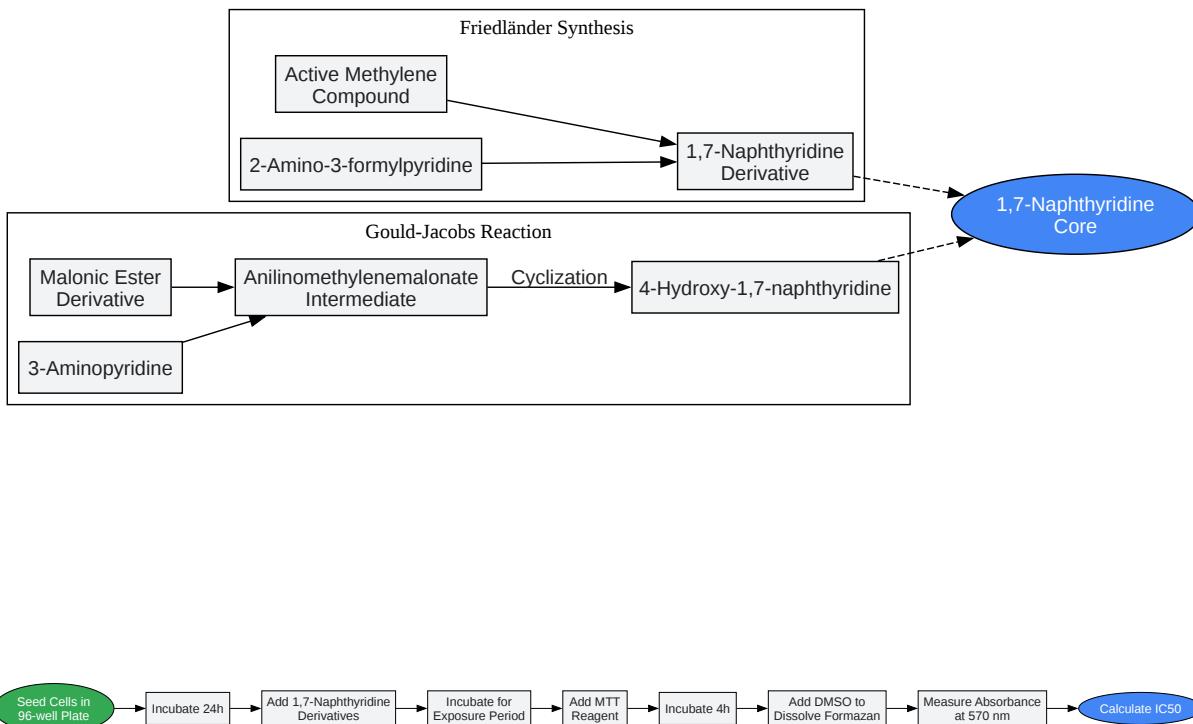
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

Compound/Derivative Class	Target/Assay	Cell Line	IC50 (μM)
2,4-disubstituted-1,7-naphthyridines (e.g., compound 17a)	Cytotoxicity	MOLT-3 (Lymphoblastic Leukemia)	9.1 ± 2.0[1]
HeLa (Cervical Carcinoma)			13.2 ± 0.7[1]
HL-60 (Promyeloblast)			8.9 ± 2.2[1]
Bisleuconothine A	Wnt signaling pathway inhibition	SW480 (Colon Cancer)	2.74[2]
HCT116 (Colon Cancer)			3.18[2]
HT29 (Colon Cancer)			1.09[2]
SW620 (Colon Cancer)			3.05[2]
1,7-Naphthyridine Analogues	PIP4K2A Inhibition	-	0.066 - 18.0[2]

A notable mechanism of action for some 1,7-naphthyridine derivatives is the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2]





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## References

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